Cas no 90012-81-0 (1-methyl-1H-imidazo[4,5-c]pyridin-4-amine)

1-methyl-1H-imidazo[4,5-c]pyridin-4-amine structure
90012-81-0 structure
商品名:1-methyl-1H-imidazo[4,5-c]pyridin-4-amine
CAS番号:90012-81-0
MF:C7H8N4
メガワット:148.16522026062
CID:796530
PubChem ID:23516206

1-methyl-1H-imidazo[4,5-c]pyridin-4-amine 化学的及び物理的性質

名前と識別子

    • 1H-Imidazo[4,5-c]pyridin-4-amine, 1-methyl-
    • 1-methylimidazo[4,5-c]pyridin-4-amine
    • 1-methyl-1H-imidazo[4,5-c]pyridin-4-amine
    • SCHEMBL6877790
    • AKOS006361398
    • EN300-360928
    • PS-20692
    • 90012-81-0
    • E88519
    • DTXSID00634703
    • インチ: InChI=1S/C7H8N4/c1-11-4-10-6-5(11)2-3-9-7(6)8/h2-4H,1H3,(H2,8,9)
    • InChIKey: DFKHYTGKBCFLGL-UHFFFAOYSA-N
    • ほほえんだ: CN1C=NC2=C1C=CN=C2N

計算された属性

  • せいみつぶんしりょう: 148.074896272g/mol
  • どういたいしつりょう: 148.074896272g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 11
  • 回転可能化学結合数: 0
  • 複雑さ: 149
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 56.7Ų
  • 疎水性パラメータ計算基準値(XlogP): 0

1-methyl-1H-imidazo[4,5-c]pyridin-4-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-360928-0.1g
1-methyl-1H-imidazo[4,5-c]pyridin-4-amine
90012-81-0
0.1g
$1195.0 2023-03-07
Enamine
EN300-360928-10.0g
1-methyl-1H-imidazo[4,5-c]pyridin-4-amine
90012-81-0
10.0g
$5837.0 2023-03-07
Enamine
EN300-360928-0.05g
1-methyl-1H-imidazo[4,5-c]pyridin-4-amine
90012-81-0
0.05g
$1140.0 2023-03-07
Enamine
EN300-360928-0.25g
1-methyl-1H-imidazo[4,5-c]pyridin-4-amine
90012-81-0
0.25g
$1249.0 2023-03-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ5463-500mg
1-methyl-1H-imidazo[4,5-c]pyridin-4-amine
90012-81-0 97%
500mg
¥1865.0 2024-04-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1572300-1g
1-Methyl-1H-imidazo[4,5-c]pyridin-4-amine
90012-81-0 98%
1g
¥5120.00 2024-04-26
eNovation Chemicals LLC
Y1232115-10g
1-methyl-1H-imidazo[4,5-c]pyridin-4-amine
90012-81-0 97%
10g
$2410 2024-07-21
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ5463-100mg
1-methyl-1H-imidazo[4,5-c]pyridin-4-amine
90012-81-0 97%
100mg
¥785.0 2024-04-16
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ5463-250mg
1-methyl-1H-imidazo[4,5-c]pyridin-4-amine
90012-81-0 97%
250mg
¥1303.0 2024-04-16
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ5463-1g
1-methyl-1H-imidazo[4,5-c]pyridin-4-amine
90012-81-0 97%
1g
¥2794.0 2024-04-16

1-methyl-1H-imidazo[4,5-c]pyridin-4-amine 関連文献

1-methyl-1H-imidazo[4,5-c]pyridin-4-amineに関する追加情報

1-Methyl-1H-imidazo[4,5-c]pyridin-4-amine (CAS No. 90012-81-0): An Overview of a Promising Compound in Medicinal Chemistry

1-Methyl-1H-imidazo[4,5-c]pyridin-4-amine (CAS No. 90012-81-0) is a small molecule with significant potential in the field of medicinal chemistry. This compound, also known as imidazo[4,5-c]pyridin-4-amine, belongs to the class of imidazopyridines, which are widely studied for their diverse biological activities and therapeutic applications. In this article, we will delve into the chemical structure, synthesis methods, biological properties, and recent research advancements of 1-methyl-1H-imidazo[4,5-c]pyridin-4-amine.

Chemical Structure and Synthesis

The chemical structure of 1-methyl-1H-imidazo[4,5-c]pyridin-4-amine is characterized by a fused imidazole and pyridine ring system with a methyl group attached to the imidazole ring and an amine group at the 4-position of the pyridine ring. This unique structure confers the compound with specific physicochemical properties that are crucial for its biological activity. The synthesis of 1-methyl-1H-imidazo[4,5-c]pyridin-4-amine can be achieved through various routes, including multistep reactions involving cyclization and functional group transformations.

One common synthetic approach involves the condensation of 2-amino-3-cyanopyridine with formamide in the presence of a strong base to form the imidazopyridine core. Subsequent methylation of the imidazole ring using methyl iodide or dimethyl sulfate yields 1-methyl-1H-imidazo[4,5-c]pyridin-4-amine. This method has been optimized to achieve high yields and purity, making it suitable for large-scale production.

Biological Properties

1-Methyl-1H-imidazo[4,5-c]pyridin-4-amine has been extensively studied for its biological activities, particularly as an immunomodulator and antiviral agent. Research has shown that this compound can activate Toll-like receptor 7 (TLR7), a key component of the innate immune system responsible for recognizing viral RNA. Activation of TLR7 leads to the production of type I interferons (IFNs) and pro-inflammatory cytokines, which play crucial roles in antiviral defense and immune modulation.

In addition to its immunomodulatory effects, 1-methyl-1H-imidazo[4,5-c]pyridin-4-amine has demonstrated antiviral activity against a range of viruses, including influenza A virus (IAV), respiratory syncytial virus (RSV), and hepatitis C virus (HCV). Preclinical studies have shown that this compound can inhibit viral replication by enhancing the host's innate immune response and directly interfering with viral replication processes.

Clinical Applications

The promising biological properties of 1-methyl-1H-imidazo[4,5-c]pyridin-4-amine have led to its evaluation in various clinical settings. One notable application is in the treatment of viral infections. Clinical trials have demonstrated that this compound can effectively reduce viral load and improve clinical outcomes in patients with chronic hepatitis C infection. Additionally, it has shown potential as an adjuvant therapy in combination with other antiviral agents to enhance treatment efficacy.

Beyond its antiviral applications, 1-methyl-1H-imidazo[4,5-c]pyridin-4-amine has also been explored for its potential in cancer immunotherapy. Preclinical studies have shown that this compound can enhance the immune response against tumors by activating TLR7 and promoting the production of IFNs and cytokines. This makes it a promising candidate for combination therapies aimed at improving cancer treatment outcomes.

Recent Research Advancements

Recent research has further expanded our understanding of 1-methyl-1H-imidazo[4,5-c]pyridin-4-amine and its potential applications. A study published in the *Journal of Medicinal Chemistry* reported on the development of novel derivatives of imidazo[4,5-c]pyridin-4-amines with enhanced potency and selectivity for TLR7 activation. These derivatives showed improved pharmacokinetic properties and reduced side effects compared to the parent compound.

Another study published in *Nature Communications* investigated the mechanism by which 1-methyl-1H-imidazo[4,5-c]pyridin-4-amine modulates immune responses. The researchers found that this compound not only activates TLR7 but also influences other signaling pathways involved in immune regulation. This multifaceted mechanism provides insights into how imidazo[4,5-c]pyridin-4-amines can be optimized for specific therapeutic applications.

Conclusion

In conclusion, 1-methyl-1H-imidazo[4,5-c]pyridin-4-amine (CAS No. 90012-81-0) is a promising compound with significant potential in medicinal chemistry. Its unique chemical structure and diverse biological activities make it a valuable candidate for various therapeutic applications, including antiviral treatment and cancer immunotherapy. Ongoing research continues to uncover new insights into its mechanisms of action and optimize its properties for clinical use. As our understanding of this compound deepens, it is likely to play an increasingly important role in advancing medical treatments and improving patient outcomes.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:90012-81-0)1-methyl-1H-imidazo[4,5-c]pyridin-4-amine
A1093623
清らかである:99%/99%/99%/99%
はかる:500.0mg/1.0g/5.0g/10.0g
価格 ($):214.0/321.0/962.0/1606.0